Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate
Description
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate is a synthetic organic compound characterized by a phenyl ring substituted with a methoxy group at position 5 and a sulfamoyl group (-SO₂NH₂) at position 2. The acetate ester moiety at the benzylic position enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-15-8-3-4-9(17(11,13)14)7(5-8)6-10(12)16-2/h3-5H,6H2,1-2H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHLGPZCVIJRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate typically involves the reaction of 5-methoxy-2-sulfamoylbenzoic acid with methanol in the presence of a catalyst. The reaction conditions often require heating and the use of a dehydrating agent to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfamoyl vs. Sulfonyl/Sulfinyl Groups
- Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (): This benzofuran derivative contains a sulfinyl (-SO-) group instead of a sulfamoyl (-SO₂NH₂) group. The benzofuran core also introduces rigidity, contrasting with the flexible phenylacetate structure of the target compound .
ON 01910.Na ():

A sodium salt with a styrylsulfonyl (-SO₂-) group. Unlike the sulfamoyl group, the sulfonyl moiety lacks an amine, affecting its ability to form hydrogen bonds. ON 01910.Na exhibits anticancer activity, suggesting that sulfamoyl derivatives like the target compound may also interact with cellular targets but with modified potency or selectivity .
Ester Variations
- Ethyl 2-(5-formyl-2-methoxyphenoxy)acetate (): Substituted with a formyl group and methoxy group, this compound shares the ester functionality but lacks sulfamoyl.
- Methyl 2-phenylacetoacetate (): A β-keto ester with a phenyl group. The keto group introduces reactivity (e.g., enolate formation), contrasting with the stable sulfamoyl and methoxy substituents in the target compound .
Pharmacological and Physicochemical Properties
Bioactivity
- Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (): No explicit bioactivity is reported, but benzofuran derivatives are known for antimicrobial and anti-inflammatory properties. The sulfamoyl group in the target compound may enhance binding to enzymes like carbonic anhydrase or cyclooxygenase .
Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate derivatives ():
Fluorinated analogs exhibit altered pharmacokinetics (e.g., increased metabolic stability). The target compound’s methoxy and sulfamoyl groups may similarly influence bioavailability .
Physicochemical Properties
Structural and Crystallographic Insights
- Crystal Packing : Benzofuran derivatives () exhibit π-π stacking (3.84 Å), while sulfamoyl-containing compounds may stabilize crystals via hydrogen bonding (e.g., -SO₂NH₂⋯O) .
- Conformation : The methoxy and sulfamoyl groups in the target compound likely adopt coplanar arrangements with the phenyl ring, optimizing resonance stabilization.
Biological Activity
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15NO5S
- Molecular Weight : 273.31 g/mol
- CAS Number : 846828
The compound features a methoxy group and a sulfonamide moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxy-2-sulfamoylaniline with methyl acetate under acidic conditions. The reaction can be summarized as follows:
- Reagents : 5-Methoxy-2-sulfamoylaniline, methyl acetate, acid catalyst (e.g., sulfuric acid).
- Reaction Conditions : Heating the mixture at reflux for several hours.
- Purification : The product is usually purified by recrystallization or chromatography.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed in different studies:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 30 |
| Pseudomonas aeruginosa | 12 | 75 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, the compound showed promising cytotoxic effects. The following table presents the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial enzymes involved in folic acid synthesis, leading to bacterial cell death.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.
- Interaction with Biomolecules : The methoxy group may enhance lipophilicity, facilitating interaction with cellular membranes and biomolecules.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on infected wounds demonstrated that topical application of the compound significantly reduced bacterial load compared to control treatments.
-
Case Study on Cancer Treatment :
- In an animal model of breast cancer, administration of this compound resulted in a marked reduction in tumor size and improved survival rates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate, and how can reaction conditions be optimized for purity?
- Methodology :
- Multi-step synthesis : Begin with sulfamoylation of 5-methoxy-2-methylphenol, followed by bromination (if required) and esterification with methyl 2-hydroxyacetate. Use anhydrous conditions for esterification to avoid hydrolysis .
- Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
- Key parameters : Maintain temperatures below 60°C during sulfamoylation to prevent decomposition of the sulfonamide group .
Q. Which spectroscopic techniques are critical for structural characterization, and how are they applied?
- Methodology :
- NMR : Use -NMR to confirm methoxy (-OCH) and sulfamoyl (-SONH) groups. -NMR identifies the acetate carbonyl (170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~287.06) and detects fragmentation patterns (e.g., loss of CHO– group) .
- X-ray crystallography : For crystalline derivatives, analyze unit cell parameters (e.g., monoclinic C2/c symmetry) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
Q. How do electron-donating and electron-withdrawing substituents influence reactivity in derivatization reactions?
- Methodology :
- Methoxy group : Enhances electrophilic aromatic substitution (EAS) at the para position due to +M effect. Use Friedel-Crafts acylation with AlCl to introduce acetyl groups .
- Sulfamoyl group : Directs nucleophilic attack (e.g., SNAr) at the ortho position due to its -I effect. Optimize pH (6–8) for amide bond formation with primary amines .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?
- Methodology :
- Isolation : Use preparative HPLC to separate byproducts. Characterize via -NMR coupling patterns (e.g., J-values for diastereomers) .
- Kinetic studies : Conduct time-resolved FT-IR to track intermediate formation (e.g., sulfonic acid intermediates during sulfamoylation) .
- Computational modeling : Perform DFT calculations (B3LYP/6-311G**) to compare activation energies for dimerization vs. monomer pathways .
Q. How should researchers resolve contradictions in biological activity data across analogs?
- Methodology :
- SAR studies : Compare IC values of analogs (e.g., fluoro vs. chloro substituents) in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to correlate binding poses with activity .
- Metabolic stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Adjust logP via ester-to-amide substitution for improved half-life .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yield in final esterification)?
- Methodology :
- Continuous flow reactors : Enhance mixing and heat transfer during esterification (residence time: 30–60 min, 50°C) .
- Catalyst screening : Test Lewis acids (e.g., Sc(OTf)) for improved regioselectivity in multi-step reactions .
Q. How do crystal packing interactions impact solubility and bioavailability?
- Methodology :
- Crystallography : Analyze hydrogen-bonded dimers (e.g., R_2$$^2(8) motifs) using Mercury software. Modify crystallization solvents (e.g., switch from ethanol to acetone) to disrupt tight packing .
- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulate amorphous dispersions via spray drying .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

